molecular formula C11H12FNO2 B1455779 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid CAS No. 1289387-38-7

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Cat. No. B1455779
M. Wt: 209.22 g/mol
InChI Key: JTTUTTJHLWTABB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is characterized by the presence of an azetidine ring, a carboxylic acid group, and a fluorobenzyl group.


Physical And Chemical Properties Analysis

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a colorless oil . Its NMR spectra have been reported .

Scientific Research Applications

Discovery in S1P1 Receptor Agonism

The compound 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid has been investigated for its potent agonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1), showing minimal activity at S1P3. This discovery is significant due to the compound's oral dosing potential to significantly reduce blood lymphocyte counts and its ability to attenuate a delayed type hypersensitivity response, highlighting its therapeutic potential in immunomodulation and inflammatory diseases (Lanman et al., 2011).

Contribution to Medicinal Chemistry

Another study focuses on synthesizing 3-fluoroazetidine-3-carboxylic acid, demonstrating its potential as a novel cyclic fluorinated beta-amino acid. This compound serves as a valuable building block in medicinal chemistry, enabling the development of new therapeutic agents with enhanced biological activity (Van Hende et al., 2009).

Enantiopure Azetidine Derivatives

Research into enantiopure azetidine derivatives, including 2-carboxylic acids, has advanced the understanding of these compounds' applications in peptide synthesis. These derivatives are used to create conformationally constrained analogs of phenylalanine, highlighting their utility in designing novel peptides with specific biological activities (Couty et al., 2003).

Azetidine and Beta-Lactamase Inhibition

In the field of antibacterial research, azetidine-2-carboxylic acid derivatives have been synthesized to investigate their beta-lactamase inhibitory properties. These studies aim to enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains, showcasing azetidine derivatives' potential to address antibiotic resistance (Gottstein et al., 1982).

Novel Azetidine-based S1P1 Agonists

Further exploration of benzofuran-based S1P1 agonists has led to the development of compounds like 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid. These novel agents demonstrate significant potential in treating relapsing multiple sclerosis, thanks to their excellent oral bioavailability and specific receptor selectivity, which underscores the therapeutic versatility of azetidine-3-carboxylic acid derivatives (Saha et al., 2011).

Safety And Hazards

The safety data sheet for 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research may focus on the synthesis, reactivity, and application of azetidines, including 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTUTTJHLWTABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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